molecular formula C12H11N3O3S B8074282 3-[(Aminocarbonyl)amino]-5-(2-hydroxyphenyl)-2-thiophenecarboxamide CAS No. 354811-95-3

3-[(Aminocarbonyl)amino]-5-(2-hydroxyphenyl)-2-thiophenecarboxamide

Cat. No. B8074282
Key on ui cas rn: 354811-95-3
M. Wt: 277.30 g/mol
InChI Key: HLYYZHSRKHRCFV-UHFFFAOYSA-N
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Patent
US07358376B2

Procedure details

3-[(Aminocarbonyl)amino]-5-(2-methoxyphenyl)-2-thiophenecarboxamide (0.1 g), boron tribromide (2 ml of a 1M solution in dichloromethane) and dichloromethane (10 mL) were stirred at room temperature for 16 h. Methanol (5 mL) was added and after 1 h, the solvent was evaporated. 2M Hydrochloric acid (10 mL) was added and, after stirring for 1 h, the phenol was filtered off and used directly in step (b).
Name
3-[(Aminocarbonyl)amino]-5-(2-methoxyphenyl)-2-thiophenecarboxamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH:4][C:5]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16]C)[S:7][C:6]=1[C:18]([NH2:20])=[O:19])=[O:3].B(Br)(Br)Br.CO>ClCCl>[NH2:1][C:2]([NH:4][C:5]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[OH:16])[S:7][C:6]=1[C:18]([NH2:20])=[O:19])=[O:3]

Inputs

Step One
Name
3-[(Aminocarbonyl)amino]-5-(2-methoxyphenyl)-2-thiophenecarboxamide
Quantity
0.1 g
Type
reactant
Smiles
NC(=O)NC1=C(SC(=C1)C1=C(C=CC=C1)OC)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
2M Hydrochloric acid (10 mL) was added
FILTRATION
Type
FILTRATION
Details
the phenol was filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC(=O)NC1=C(SC(=C1)C1=C(C=CC=C1)O)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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